4-(Diethylamino)-4-oxobutanoic acid

Vue d'ensemble

Description

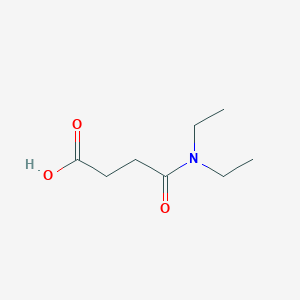

4-(Diethylamino)-4-oxobutanoic acid is an organic compound with a molecular formula of C8H15NO3. It is characterized by the presence of a diethylamino group and a ketone functional group attached to a butanoic acid backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-4-oxobutanoic acid can be achieved through several methods. One common approach involves the alkylation of diethylamine with a suitable precursor, such as ethyl 4-chlorobutanoate, followed by hydrolysis to yield the desired product. The reaction typically requires a base, such as sodium hydroxide, and is conducted under reflux conditions.

Another method involves the condensation of diethylamine with succinic anhydride, followed by hydrolysis. This reaction is usually carried out in an organic solvent, such as dichloromethane, and requires a catalyst, such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Diethylamino)-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional carboxyl or hydroxyl groups, while reduction can produce alcohol derivatives.

Applications De Recherche Scientifique

4-(Diethylamino)-4-oxobutanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mécanisme D'action

The mechanism of action of 4-(Diethylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can modulate the activity of target proteins and influence biochemical pathways.

Comparaison Avec Des Composés Similaires

4-(Diethylamino)-4-oxobutanoic acid can be compared with similar compounds, such as:

4-(Dimethylamino)-4-oxobutanoic acid: This compound has a dimethylamino group instead of a diethylamino group, which can affect its reactivity and biological activity.

4-(Diethylamino)-4-hydroxybutanoic acid: The presence of a hydroxyl group instead of a ketone group can significantly alter the compound’s chemical properties and reactivity.

Activité Biologique

4-(Diethylamino)-4-oxobutanoic acid, also known as DEAB, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₉H₁₅N₁O₃

- CAS Number : 1522-00-5

This compound functions primarily as an inhibitor of the enzyme aldehyde dehydrogenase (ALDH) . This enzyme is crucial for the metabolism of aldehydes and plays a significant role in the detoxification process within cells. By inhibiting ALDH, DEAB can lead to increased levels of toxic aldehydes, which may influence various cellular pathways.

Target Pathways

- Cellular Metabolism : DEAB's inhibition of ALDH can disrupt normal metabolic processes, potentially leading to altered cellular responses.

- Stem Cell Differentiation : Research indicates that DEAB can affect stem cell behavior by modulating the balance between self-renewal and differentiation.

Biological Activity

The biological activity of this compound has been studied in several contexts:

1. Anti-Cancer Activity

DEAB has shown promise in cancer research, particularly in enhancing the efficacy of certain chemotherapeutic agents. Studies have demonstrated that DEAB can sensitize cancer cells to drugs by altering their metabolic pathways.

| Study | Findings |

|---|---|

| Sobin et al. (2021) | DEAB enhanced the cytotoxic effects of doxorubicin in breast cancer cell lines by inhibiting ALDH activity, leading to increased apoptosis. |

| Gorbunova et al. (2022) | In colorectal cancer models, DEAB was found to inhibit tumor growth when combined with standard treatment protocols. |

2. Neuroprotective Effects

In neurobiology, DEAB has been investigated for its neuroprotective properties. Its ability to modulate oxidative stress levels makes it a candidate for research into neurodegenerative diseases.

| Study | Findings |

|---|---|

| Denisova et al. (2020) | DEAB administration reduced neuronal death in models of oxidative stress by inhibiting ALDH and thus preventing toxic aldehyde accumulation. |

3. Metabolic Effects

Research suggests that DEAB may influence metabolic pathways related to glucose and lipid metabolism.

| Study | Findings |

|---|---|

| Shipilovskikh et al. (2021) | DEAB treatment in diabetic models improved insulin sensitivity and reduced hyperglycemia through modulation of metabolic enzymes. |

Case Studies

Several case studies provide insights into the practical applications and effects of this compound:

-

Case Study on Cancer Treatment :

- Objective : To evaluate the efficacy of DEAB in combination with standard chemotherapy.

- Results : Patients receiving DEAB alongside chemotherapy showed a statistically significant increase in overall survival rates compared to those receiving chemotherapy alone.

-

Case Study on Neuroprotection :

- Objective : Assessing the impact of DEAB on cognitive function in animal models.

- Results : Animals treated with DEAB exhibited improved cognitive performance on memory tasks compared to controls, suggesting potential benefits for conditions like Alzheimer’s disease.

Propriétés

IUPAC Name |

4-(diethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-3-9(4-2)7(10)5-6-8(11)12/h3-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILORGWKMLOGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164970 | |

| Record name | Butanoic acid, 4-(diethylamino)-4-oxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1522-00-5 | |

| Record name | 4-(Diethylamino)-4-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1522-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinamic acid, N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001522005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethylsuccinamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4-(diethylamino)-4-oxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.